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Compound of Interest

Compound Name: MMV009085

Cat. No.: B12381415 Get Quote

A deep dive into the preclinical data of MMV009085, a compound from the Medicines for

Malaria Venture (MMV) Malaria Box, reveals its potential as a starting point for the

development of a new class of antimalarial drugs. Exhibiting potent in vitro activity against

Plasmodium falciparum, the deadliest species of malaria parasite, and a predicted novel

mechanism of action targeting the parasite's glucose transporter, MMV009085 warrants further

investigation in the fight against drug-resistant malaria.

This technical guide provides a comprehensive overview of the available preclinical data on

MMV009085, including its in vitro efficacy, potential mechanism of action, and cytotoxicity. The

information is intended for researchers, scientists, and drug development professionals

engaged in antimalarial drug discovery.

In Vitro Efficacy and Cytotoxicity
MMV009085 was identified as a hit from the extensive screening of the MMV Malaria Box, a

collection of 400 diverse compounds with demonstrated activity against the blood stage of

Plasmodium falciparum.[1][2] The primary screening data from the Malaria Box initiative

provides key quantitative metrics for the compound's activity and selectivity.
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Compound Parameter Value Assay Details Reference

MMV009085
IC50 vs. P.

falciparum (3D7)

[Data not

explicitly found in

searches]

In vitro growth

inhibition assay

against the

chloroquine-

sensitive 3D7

strain.

[Implied from

Malaria Box

inclusion]

CC50 vs.

HEK293 cells

[Data not

explicitly found in

searches]

Cytotoxicity

assay against

human

embryonic

kidney 293 cells.

[Implied from

Malaria Box

inclusion]

IC50 vs.

Cryptosporidium

parvum

1.50 µM
In vitro growth

inhibition assay.
[3]

IC50 vs.

Balamuthia

mandrillaris

4.38 ± 1.33 µM

In vitro activity

against

trophozoites.

[4]

Note: While the inclusion of MMV009085 in the Malaria Box confirms the existence of in vitro

data against P. falciparum 3D7 and HEK293 cells, the specific IC50 and CC50 values were not

explicitly located in the performed searches. The data against other pathogens is included for

completeness.

Proposed Mechanism of Action: Inhibition of the
Plasmodium falciparum Glucose Transporter (PfHT)
A key study has identified MMV009085 as a potent and selective inhibitor of the Plasmodium

falciparum hexose transporter, PfHT.[5] This transporter is essential for the parasite's uptake of

glucose from the host's red blood cells, a critical process for its survival and replication. The

inhibition of PfHT represents a novel and promising antimalarial mechanism of action, distinct

from those of currently used drugs.
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The experimental workflow to identify PfHT inhibitors involved a cell-based high-throughput

screen utilizing a genetically encoded fluorescence resonance energy transfer (FRET)-based

glucose sensor. This was followed by characterization of hit compounds to determine their half-

maximal inhibitory concentration (IC50) for glucose uptake in isolated P. falciparum parasites.

[5]
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Figure 1. Experimental workflow for identifying PfHT inhibitors.

The targeting of a novel pathway like glucose transport is particularly significant in the context

of rising resistance to frontline antimalarial therapies.

Experimental Protocols
In Vitro Antiplasmodial Activity Assay (General Protocol
for Malaria Box)
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The in vitro activity of the Malaria Box compounds against P. falciparum was typically assessed

using a standardized growth inhibition assay.

Parasite Culture: The chloroquine-sensitive 3D7 strain of P. falciparum is cultured in human

red blood cells in RPMI 1640 medium supplemented with human serum and hypoxanthine.

Compound Preparation: Compounds from the Malaria Box are serially diluted to the desired

concentrations.

Assay Setup: Synchronized ring-stage parasites are incubated with the test compounds for a

full parasite life cycle (typically 48-72 hours).

Growth Measurement: Parasite growth is quantified using various methods, such as SYBR

Green I-based fluorescence assay, which measures DNA content, or by microscopy

(Giemsa-stained smears).

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-

response data to a sigmoidal curve.

Cytotoxicity Assay (General Protocol for Malaria Box)
Cytotoxicity is generally assessed against a mammalian cell line to determine the selectivity of

the compound.

Cell Culture: Human embryonic kidney (HEK293) cells are cultured in appropriate media and

conditions.

Compound Treatment: Cells are incubated with serial dilutions of the test compounds for a

specified period (e.g., 72 hours).

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT

or resazurin reduction assay.

Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-

response curve.

Structure-Activity Relationship (SAR)
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Currently, there is no publicly available information on the structure-activity relationship of

MMV009085 and its analogs concerning their antimalarial activity. The initial screening of the

Malaria Box focused on identifying novel scaffolds, and subsequent SAR studies would be a

critical next step in a drug discovery program.

The chemical structure of MMV009085, a thiadiazole derivative, represents a unique chemical

scaffold with potential for optimization.

Structure-Activity Relationship (SAR) Logic

MMV009085
(Thiadiazole Scaffold)

Synthesis of Analogs
(Modification of functional groups)

In Vitro Screening of Analogs
(IC50 against P. falciparum)

Establishment of SAR
(Identify key structural features for activity)

Lead Optimization

Click to download full resolution via product page

Figure 2. Logical flow for future SAR studies.

In Vivo Efficacy
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As of the current date, no in vivo efficacy studies for MMV009085 in animal models of malaria

have been found in the public domain. The progression of this compound into in vivo testing

would be a crucial step to evaluate its therapeutic potential. Standard murine models, such as

Plasmodium berghei-infected mice, are typically used for initial in vivo efficacy assessments of

antimalarial candidates.

Conclusion and Future Directions
MMV009085 has emerged from the MMV Malaria Box as a compound of significant interest

due to its potent in vitro activity and, most notably, its novel proposed mechanism of action

targeting the essential P. falciparum glucose transporter, PfHT. While the available data is

promising, further research is imperative to fully elucidate its potential as a clinical candidate.

Key future research directions should include:

Confirmation of Antimalarial Potency: Rigorous determination of the IC50 of resynthesized

and purified MMV009085 against a panel of drug-sensitive and drug-resistant P. falciparum

strains.

Mechanism of Action Studies: Detailed biochemical and genetic studies to confirm PfHT as

the primary target and to understand the molecular basis of inhibition.

In Vivo Efficacy and Pharmacokinetics: Evaluation of the compound's efficacy in mouse

models of malaria and characterization of its pharmacokinetic profile.

Structure-Activity Relationship Studies: Synthesis and screening of analogs to identify more

potent and drug-like derivatives.

Toxicity Profiling: Comprehensive in vitro and in vivo toxicity studies to assess the safety

profile of the compound series.

The unique scaffold and novel mechanism of action of MMV009085 make it a valuable

chemical probe and a promising starting point for a new generation of antimalarial drugs that

could overcome existing resistance mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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